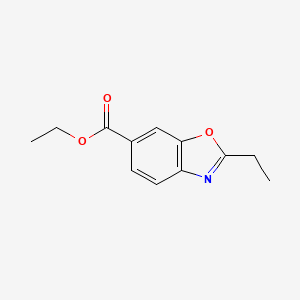

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Übersicht

Beschreibung

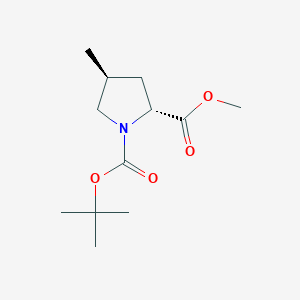

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate is a chemical compound . It is a derivative of benzoxazole , a class of compounds that have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including this compound, often involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of this compound is confirmed by IR, 1H/13C-NMR, and mass .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria and fungi .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of benzoxazole, such as those synthesized from methyl 2-substituted benzoxazole-5-carboxylate, exhibit antimicrobial activity. This includes compounds like ethyl 3-(2-substituted benzoxazol-5-yl) acrylate and 4-(2-substituted benzoxazol-5-yl) but-3-en-2-one, which have been evaluated for their biological effectiveness against various microbial strains. The synthesis process involves refluxing with methanol and THF in the presence of NaBH4, followed by partial oxidation and treatment with carbonyl compounds to yield these derivatives (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Photochemical Properties

Another study focused on the photochemical reactions and properties of ethyl 2-substituted thiazole-5-carboxylates, revealing their potential as singlet-oxygen sensitizers. These compounds exhibited fluorescence and could be used in photo-oxidation processes, highlighting their photophysical properties and potential applications in photochemical studies (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Synthesis of Heterocyclic Compounds

The development of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method and its subsequent use in studying the corrosion inhibition activity on carbon steel is an example of applying such compounds in materials science. This research shows the versatility of benzoxazole derivatives in synthesizing new compounds with practical applications in corrosion inhibition (Insani, Wahyuningrum, & Bundjali, 2015).

Catalysis and Chemical Transformations

The phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines showcases the utility of benzoxazole derivatives in catalysis and organic synthesis. This method highlights the role of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, leading to the efficient formation of highly functionalized compounds with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Zukünftige Richtungen

Benzoxazole derivatives, including Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . They are used in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and new chemical entities for cancer treatment .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Mode of Action

It is known that benzoxazole derivatives interact with their targets to exert their effects . For instance, some benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains .

Biochemical Pathways

Benzoxazole derivatives are known to affect various biochemical pathways due to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities .

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWLWMRZGHQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)

![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1405458.png)

![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)

![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)